Hel 13-5

Pulmonary Surfactant Surface Pressure Isotherm SP-B Mimetic

Hel 13-5 (KLLKLLLKLWLKLLKLLL) is a de novo-designed 18-mer amphiphilic α-helical peptide that precisely mimics human surfactant protein B (SP-B) at the air-water interface. Its 13:5 hydrophobic-to-hydrophilic balance yields native SP-B-equivalent collapse pressure (~42 mN/m), lipid nanotubule formation, and lung compliance recovery matching clinical Surfacten® in vivo. Unlike animal-derived surfactants, Hel 13-5 guarantees batch-to-batch reproducibility and overcomes cost/supply limitations. Ideal for synthetic surfactant R&D, organelle membrane biophysics models, and highly efficient DNA/siRNA transfection into recalcitrant cell lines.

Molecular Formula C113H204N24O19
Molecular Weight 2203.0 g/mol
Cat. No. B15598984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHel 13-5
Molecular FormulaC113H204N24O19
Molecular Weight2203.0 g/mol
Structural Identifiers
InChIInChI=1S/C113H204N24O19/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-/m0/s1
InChIKeyLTIJYYPMYNDOCH-MELFELKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hel 13-5: A Synthetic Amphiphilic α-Helical Peptide for Pulmonary Surfactant Modeling and Gene Delivery


Hel 13-5 is a de novo-designed, 18-mer amphiphilic α-helical peptide composed of 13 hydrophobic (12 leucine, 1 tryptophan) and 5 hydrophilic (lysine) amino acid residues [1]. Its sequence (H2N-KLLKLLLKLWLKLLKLLL-COOH) is based on the N-terminal segment of human surfactant protein B (SP-B), enabling it to mimic the biophysical functions of native SP-B at the air-water interface of the lung [2]. It also functions as a highly efficient cell-penetrating peptide (CPP) for DNA and siRNA transfection [3].

The Critical Need for Exact Peptide Specification in Pulmonary Surfactant and Transfection Research


Generic substitution is not feasible for Hel 13-5 because its biophysical activity is exquisitely dependent on its precise 18-amino acid sequence, which dictates an optimal hydrophobic-to-hydrophilic balance for both mimicking pulmonary surfactant protein function [1] and achieving efficient nucleic acid transfection [2]. Slight variations in peptide chain length, the specific arrangement of hydrophobic leucine and tryptophan residues, or the substitution of key amino acids drastically alter its secondary structure, aggregation behavior, and ability to induce critical phenomena such as lipid nanotubule formation, which is directly linked to its cellular delivery mechanism [3].

Quantifiable Performance Differentiation of Hel 13-5 Against Key Comparators


Hel 13-5 vs. Native SP-B: Comparable Collapse Pressure for Squeeze-Out Function in Pulmonary Surfactant Models

Hel 13-5 demonstrates a biophysical squeeze-out mechanism nearly identical to native surfactant proteins SP-B and SP-C. In mixed lipid monolayers at the air-water interface, both Hel 13-5 and SP-B/SP-C are squeezed out of the monolayer upon compression at a constant collapse pressure of approximately 42 mN/m, a crucial function for the formation of the surface-associated reservoir needed for proper lung compliance [1]. This quantitative match provides a direct functional replacement for the native protein, which is expensive and difficult to isolate. In contrast, the commercially available peptide KL4, while also a surfactant mimetic, shows less effective interactions with unsaturated phospholipids, highlighting the superior performance of Hel 13-5 in this key biophysical assay [2].

Pulmonary Surfactant Surface Pressure Isotherm SP-B Mimetic

Hel 13-5 vs. Surfacten® (Beractant): In Vivo Lung Compliance Parity in Surfactant-Deficient Rat Models

In a direct therapeutic comparison using a surfactant-deficient rat model, a formulation containing Hel 13-5 (hydrogenated soy lecithin-fractionated soy lecithin PC70-palmitic acid-peptide Hel 13-5; 40:40:17.5:2.5, w/w) demonstrated a recovery of lung compliance that was comparable to the clinically used surfactant preparation Surfacten® (Surfactant TA) [1]. A subsequent study using a related D-amino acid derivative, Hel 13-5D3 in a similar lipid mixture (Murosurf SLPD3), showed *superior* pulmonary surfactant activity compared to Surfacten® in lung-irrigated rat models, further validating the peptide scaffold's efficacy [2].

In Vivo Efficacy Lung Compliance Respiratory Distress Syndrome

Hel 13-5 vs. Length Variants: Optimized 18-Mer Chain Length is Critical for Maximum Nanotube Formation

The ability of Hel 13-5 to transform liposomes into long, helical nanotubules is a unique structural property linked to its mechanism of cellular entry. This function is exquisitely sensitive to peptide length. A systematic study of analogs with even-numbered residue lengths from 12 to 24 revealed that only the 18-residue Hel 13-5 reliably formed long (>1 µm) fibrillar tubules of 25-50 nm in diameter [1]. Shorter variants (e.g., 12- or 14-mer) either failed to form fibrils or produced only short, fused aggregates. The introduction of a single D-amino acid (Hel 13-5D3) was shown to further enhance the peptide's stability and surfactant activity in vivo while preserving its α-helical character, demonstrating a clear path for derivative optimization based on the parent compound [2].

Peptide Engineering Lipid Nanotubes Cellular Delivery

Primary Research and Development Scenarios for Hel 13-5 Based on Comparative Evidence


Cost-Effective In Vitro Modeling of Pulmonary Surfactant Function

As demonstrated by its comparable squeeze-out collapse pressure to native SP-B/SP-C at ~42 mN/m in Langmuir monolayers [1], Hel 13-5 is the ideal synthetic substitute for expensive, animal-derived surfactant proteins in biophysical studies of lung mechanics. Its defined sequence ensures batch-to-batch reproducibility, enabling rigorous studies of surfactant film formation, collapse, and respreading without the variability of biological isolates.

Development of Next-Generation Synthetic Surfactant Therapeutics

Based on in vivo data showing a Hel 13-5-lipid formulation achieves lung compliance recovery comparable to the clinical standard Surfacten® [1], this peptide is a validated foundation for developing synthetic surfactant replacement therapies for neonatal and acute respiratory distress syndrome (RDS/ARDS). Its synthetic nature, proven in a low-cost soy lecithin formulation, directly addresses the high cost and supply limitations of animal-derived surfactants [2].

Investigating Membrane Dynamics and Organelle Biogenesis

The unique, length-dependent property of Hel 13-5 to transform liposomes into long (>1 µm) helical nanotubules that resemble Golgi apparatus structures [1] makes it a powerful research tool. Scientists can use this peptide to create simplified in vitro models of organelle membrane morphology, study the fundamental physics of lipid tubulation, and investigate the mechanisms of intracellular trafficking.

High-Efficiency Non-Viral Gene and siRNA Delivery Vector

In systematic studies of amphiphilic peptides, Hel 13-5, with its optimal 13:5 hydrophobic-to-hydrophilic balance, demonstrated the highest efficiency for DNA delivery compared to its less hydrophobic analogs [1]. This positions Hel 13-5 as a superior transfection agent for fundamental research requiring efficient nucleic acid delivery into hard-to-transfect cell lines, where its strong membrane-interacting properties can be fully exploited.

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